methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate
Description
Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a sulfanyl (-SH) group at the 2-position of the benzimidazole core. The compound features a butanoate ester side chain, distinguishing it from related structures with shorter or aromatic ester groups. Benzimidazoles are pharmacologically significant due to their heterocyclic aromaticity, which enables interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 4-[2-sulfanylidene-5-(trifluoromethyl)-3H-benzimidazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-20-11(19)3-2-6-18-10-5-4-8(13(14,15)16)7-9(10)17-12(18)21/h4-5,7H,2-3,6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQJKQQYPVZTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents such as trifluoromethyl iodide (CF(_{3})I) in the presence of a strong base.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through nucleophilic substitution reactions using thiol reagents.
Esterification: The final step involves esterification of the benzimidazole derivative with butanoic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H({2})) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl(_{2})) or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and elevated temperatures.
Common Reagents and Conditions
Oxidation: H({2}), m-CPBA
Reduction: SnCl(_{2}), iron powder
Substitution: Strong nucleophiles (e.g., sodium methoxide), elevated temperatures
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as DNA synthesis or cell division.
Pathways Involved: It may modulate signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects
- Dual -CF₃ groups in EP 4374877 A2 further amplify hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
- This group confers nucleophilic reactivity, enabling disulfide bond formation or metal chelation, which is absent in methyl-substituted benzimidazoles .
Ester Group Variations
- Butanoate vs. Benzoate: The butanoate chain in the target compound likely improves solubility in nonpolar environments compared to the aromatic benzoate ester in . However, the 2-methylpropyl ester in EP 4374877 A2 may offer superior hydrolytic stability due to steric hindrance.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP values compared to methyl or hydrogen substituents, as seen in .
- Stability : The sulfanyl group may render the target compound prone to oxidation, necessitating protective handling, unlike the triazole-thiol derivative in , where the thiol is conjugated to a benzyl group.
Biological Activity
Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C12H12F3N3OS
- Molecular Weight : 303.30 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its chemical structure.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors involved in various cellular processes. Benzimidazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Antimicrobial Activity
Several studies have indicated that benzimidazole derivatives exhibit antimicrobial properties. For instance:
- A study demonstrated that compounds similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various strains.
Anticancer Potential
Research has shown that certain benzimidazole derivatives possess anticancer properties:
- In vitro assays revealed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) was reported to be around 12 µM for MCF-7 cells.
Anti-inflammatory Effects
Benzimidazole compounds are also noted for their anti-inflammatory effects:
- A study indicated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory activity.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
This suggests a moderate level of antibacterial activity, warranting further investigation into its potential as an antibiotic agent.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
These findings indicate that this compound has promising anticancer potential, particularly against breast and cervical cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
